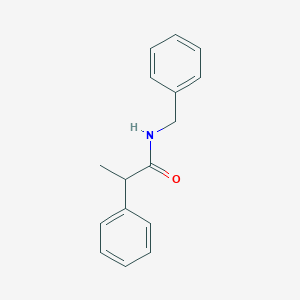

N-benzyl-2-phenylpropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-benzyl-2-phenylpropanamide |

InChI |

InChI=1S/C16H17NO/c1-13(15-10-6-3-7-11-15)16(18)17-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18) |

InChI Key |

ZCDMZKLWLXCKBO-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry

Direct Amidation and Condensation Reactions

Direct amidation represents a straightforward approach to forming the amide bond in N-benzyl-2-phenylpropanamide, typically by reacting 2-phenylpropanoic acid and benzylamine (B48309).

Carboxamide Formation via Dehydration Condensation

The direct condensation of a carboxylic acid and an amine to form an amide with the elimination of water is a fundamental transformation. For the synthesis of this compound, this involves heating 2-phenylpropanoic acid with benzylamine. acsgcipr.org To drive the reaction towards completion, the water byproduct must be removed, often through azeotropic distillation using a Dean-Stark apparatus. acsgcipr.orgwalisongo.ac.id This thermal method, while atom-economical, often requires high temperatures, which can be energy-intensive and may lead to the degradation of reactants or products. acsgcipr.org The reaction is thought to proceed through the attack of the amine on the hydrogen-bonded dimer of the carboxylic acid. acsgcipr.org

An intracellular lipase (B570770) from Sphingomonas sp. HXN-200 has been shown to catalyze the amidation of phenylpropionic acid with benzylamine, achieving a 94% yield with only a slight excess of the amine. This enzymatic approach offers a milder alternative to thermal condensation.

Utilization of Coupling Reagents (e.g., Di(2-pyridyl) Carbonate (DPC), Di(2-pyridyl) Thiocarbonate (DPTC), 1,1′-Carbonyldiimidazole, DCC, PyBOP, TBTU, T3P, HATU)

To circumvent the harsh conditions of thermal condensation, a variety of coupling reagents are employed to activate the carboxylic acid for amidation. These reagents facilitate the reaction under milder conditions.

A study comparing Di(2-pyridyl) Carbonate (DPC) and Di(2-pyridyl) Thiocarbonate (DPTC) for the synthesis of this compound from 2-phenylpropanoic acid and benzylamine found that DPC was more efficient. oup.com The reaction, catalyzed by a small amount of 4-(dimethylamino)pyridine (DMAP), proceeds through a 2-pyridyl ester intermediate. oup.com Using DPC, this compound was obtained in a 96% yield. oup.com

Another efficient coupling system is the combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI). amazonaws.com This method was used to synthesize (S)-N-benzyl-2-phenylpropanamide from (S)-2-phenylpropionic acid and benzylamine in 88% yield. amazonaws.com The reaction proceeds by forming an active acyloxyphosphonium intermediate.

Other commonly used coupling reagents in amide bond formation include dicyclohexylcarbodiimide (B1669883) (DCC), Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), Propylphosphonic Anhydride (B1165640) (T3P), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). walisongo.ac.idorgsyn.org These reagents are frequently used in pharmaceutical chemistry to form amide bonds under mild conditions, although they can have poor atom economy. walisongo.ac.id For instance, HATU is used in conjunction with a base like Hünig's base (N,N-diisopropylethylamine). walisongo.ac.id 1,1′-Carbonyldiimidazole (CDI) is another reagent used for this type of transformation. nih.gov

| Coupling Reagent System | Reactants | Yield | Reference |

|---|---|---|---|

| DPC / DMAP | 2-phenylpropanoic acid and benzylamine | 96% | oup.com |

| TCFH / NMI | (S)-2-phenylpropionic acid and benzylamine | 88% | amazonaws.com |

Acid Chloride Routes for this compound Synthesis

A classic and effective method for synthesizing amides involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine. For the synthesis of this compound, 2-phenylpropanoic acid is first converted to 2-phenylpropanoyl chloride. This can be achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. walisongo.ac.idgoogle.com The resulting 2-methyl-2-phenylpropanoyl chloride is then reacted with benzylamine to form the desired amide. google.comlookchem.com This method is often efficient but can be limited by functional group compatibility and the hazardous nature of the chlorinating agents. walisongo.ac.id

Boric Acid Catalyzed Amidation

Boric acid has emerged as an inexpensive and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. walisongo.ac.idorgsyn.org This method involves heating the carboxylic acid and amine with a catalytic amount of boric acid, often with the removal of water. walisongo.ac.id The reaction is believed to proceed through the formation of an ester or complex between boric acid and the hydroxyl group of the carboxylic acid, which enhances its reactivity towards the amine. orgsyn.org This catalytic approach has been successfully applied to the synthesis of N-benzyl-4-phenylbutyramide and is a viable method for producing this compound. walisongo.ac.idorgsyn.org A key advantage of this method is the preservation of stereogenic centers, as no epimerization is typically observed. orgsyn.org

Boron-Mediated Amidation Reactions

In addition to catalytic use, boron compounds can also be used in stoichiometric amounts to mediate amidation. Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, has been utilized for the synthesis of medicinally relevant amides from carboxylic acids and amines. This reagent can be used to synthesize N-benzyl-3-hydroxy-2-phenylpropanamide in good yield. The reaction is typically carried out by heating the reactants with the borate ester in a suitable solvent.

Aromatic boronic acids, particularly those with electron-withdrawing groups, have been shown to be effective catalysts for direct amidation. rsc.orgresearchgate.net For example, 3,5-bis(trifluoromethyl)phenylboronic acid has been used to catalyze the reaction between phenylpropanoic acid and benzylamine, yielding the corresponding amide in excellent yield under azeotropic reflux conditions. rsc.org The catalytic cycle is thought to involve the formation of a monoacyloxyboronic acid intermediate.

| Boron Reagent/Catalyst | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Boric Acid | Hydrocinnamic acid and benzylamine | N-benzyl-3-phenylpropanamide | Not specified | walisongo.ac.id |

| B(OCH₂CF₃)₃ | 3-hydroxy-2-phenylpropanoic acid and benzylamine | N-Benzyl-3-hydroxy-2-phenylpropanamide | 82% | |

| 3,5-bis(trifluoromethyl)phenylboronic acid | Phenylpropanoic acid and benzylamine | N-benzyl-3-phenylpropanamide | Excellent | rsc.org |

Exploration of Reaction Mechanisms in Amide Bond Formation

The formation of the amide bond in this compound can proceed through several mechanistic pathways depending on the synthetic method employed.

In direct thermal condensation , the reaction is believed to occur via the attack of the amine on a hydrogen-bonded dimer of the carboxylic acid, followed by the elimination of water. acsgcipr.org

When using coupling reagents , the carboxylic acid is first activated. For instance, with DPC, a highly reactive 2-pyridyl ester intermediate is formed, which is then susceptible to nucleophilic attack by the amine. oup.com With carbodiimides like DCC, an O-acylisourea intermediate is generated. This intermediate can then react with the amine to form the amide, or rearrange to an unreactive N-acylurea byproduct. It can also react with another molecule of the carboxylic acid to form an anhydride, which can then be aminolyzed to the amide. Reagents like HATU and TCFH activate the carboxylic acid to form a highly reactive species that is readily attacked by the amine. walisongo.ac.idamazonaws.com

In the acid chloride route , the mechanism is a straightforward nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acid chloride is attacked by the nitrogen of the amine, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the amide.

For boric acid-catalyzed amidation , the mechanism is thought to involve the formation of an acyloxyboron intermediate. The boronic acid catalyst reacts with the carboxylic acid to form mono- or diacyloxyboronic acid intermediates, which are more electrophilic than the carboxylic acid itself. The amine then attacks this activated intermediate to form a hemiaminal intermediate, which subsequently collapses to the amide with the regeneration of the boronic acid catalyst. The removal of water is crucial to drive the equilibrium towards the formation of these intermediates. Some research suggests that an o-iodophenylboronic acid catalyst can be particularly effective due to the stabilization of the rate-determining transition state through an intramolecular hydrogen bond.

Catalytic Mechanisms in Boric Acid Mediated Reactions

Boric acid has emerged as a cost-effective, non-toxic, and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgacs.org This method presents a significant advantage over traditional techniques that often employ hazardous reagents and produce substantial waste. orgsyn.org The catalytic cycle of boric acid in the synthesis of amides, including this compound, involves the activation of the carboxylic acid.

The prevailing mechanistic hypothesis suggests that boric acid reacts with a carboxylic acid to form an acyloxyboron intermediate. rsc.org This intermediate is a more potent acylating agent than the carboxylic acid itself. The electrophilicity of the carboxylic acid's carbonyl group is enhanced through its interaction with the Lewis acidic boron center. rsc.org Subsequent nucleophilic attack by the amine on this activated carbonyl group leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate yields the amide product and regenerates the boric acid catalyst, allowing it to participate in further catalytic cycles. rsc.org The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards amide formation and is often accomplished using a Dean-Stark apparatus. acs.orgwalisongo.ac.id

Recent investigations, however, have introduced alternative mechanistic proposals. These studies suggest that the reaction may proceed through dimeric boron species. nih.gov It is proposed that a B-X-B (where X can be O or NR) bridged dimer is formed, which serves to activate the carboxylic acid while simultaneously coordinating the amine nucleophile for an efficient reaction. nih.gov This model is supported by the observation that borinic acids, which cannot form such dimers, are ineffective as catalysts for amidation. nih.gov

Intermediate Formation in DPC/DPTC Systems

While direct information on the use of diphenyl carbonate (DPC) and diphenyl trithiocarbonate (B1256668) (DPTC) for the synthesis of this compound is not available in the provided search results, the general principles of amide synthesis using activating agents can be inferred. In these systems, the activating agent, such as DPC, would react with the carboxylic acid (2-phenylpropanoic acid) to form a more reactive intermediate.

This intermediate, likely a mixed anhydride or an activated ester, would then be susceptible to nucleophilic attack by the amine (benzylamine). The formation of this intermediate is the key step in activating the carboxylic acid for amidation. The subsequent reaction with the amine would yield this compound and a byproduct derived from the activating agent (e.g., phenol (B47542) in the case of DPC). The specific nature and stability of the intermediate would depend on the reaction conditions and the specific activating agent used.

Nucleophilic C-H Radiofluorination via N-Sulphonyloxyamide Substrates (for related α-haloamides)

Information regarding the direct nucleophilic C-H radiofluorination of this compound was not found. However, research on related α-haloamides provides insights into the types of reactions these substrates can undergo. The focus of the provided information is on amide bond formation rather than subsequent functionalization like radiofluorination.

Synthetic Approaches to N-Benzyl-N-methyl-3-phenylpropanamide and Analogues

The synthesis of N-benzyl-N-methyl-3-phenylpropanamide, an analogue of this compound, can be achieved through various amidation methods. One reported method involves the use of a coupling reagent system. For instance, the reaction of 3-phenylpropanoic acid with N-benzylmethylamine in the presence of a phosphonium (B103445) salt-based coupling reagent can yield the desired tertiary amide. nih.gov Another approach involves the use of boric acid catalysis, which has been shown to be effective for a wide range of amidation reactions. orgsyn.orgacs.org

The synthesis of various amide analogues is often explored to study structure-activity relationships in medicinal chemistry. The choice of synthetic route depends on factors such as the availability of starting materials, desired yield, and the presence of other functional groups in the molecule.

Green Chemistry Metrics in Amide Synthesis Evaluation

The environmental impact of chemical processes is a growing concern, and green chemistry metrics provide a framework for evaluating the "greenness" of a reaction. In the context of amide synthesis, including that of this compound, several metrics can be applied to compare different synthetic routes. walisongo.ac.id

A comparative study of three different methods for the synthesis of N-benzyl-3-phenylpropanamide (an isomer of the target compound) highlights the utility of these metrics. The routes evaluated were: an acid chloride route, a coupling reagent (HATU) route, and a boric acid catalyzed route. walisongo.ac.id

Key green chemistry metrics used in this evaluation include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The boric acid catalyzed route generally exhibits a higher atom economy compared to the acid chloride and coupling reagent routes, as the latter two generate significant stoichiometric byproducts. walisongo.ac.id

Reaction Mass Efficiency (RME): RME provides a more realistic measure of efficiency by considering the actual mass of the isolated product relative to the total mass of reactants.

Process Mass Intensity (PMI): PMI is a comprehensive metric that takes into account the total mass of all materials used in a process (reactants, solvents, workup chemicals) to produce a certain mass of product. A lower PMI indicates a greener process. The boric acid route was found to be significantly more favorable in terms of cost and waste generation when scaled to a kilogram production. walisongo.ac.id

EcoScale: This semi-quantitative tool evaluates the environmental impact of a reaction based on parameters such as yield, cost, safety, and ease of workup.

The boric acid catalyzed synthesis consistently performs well across these metrics, demonstrating its potential as a more sustainable alternative for amide synthesis. walisongo.ac.id

| Metric | Acid Chloride Route | Coupling Reagent (HATU) Route | Boric Acid Catalyzed Route |

| Atom Economy | Lower | Lower | Higher |

| Cost Projection (per kg) | Moderate | High | Low |

| Overall Greenness | Less Favorable | Less Favorable | More Favorable |

Table 1: Comparative Green Chemistry Metrics for Amide Synthesis Routes. walisongo.ac.id

Stereochemical Aspects and Enantioselective Synthesis

Enantioselective Preparation of N-Benzyl-2-phenylpropanamide

The enantioselective synthesis of chiral amides can be effectively achieved through the asymmetric hydrogenation of prochiral α,β-unsaturated amides. Rhodium-catalyzed asymmetric hydrogenation represents a powerful and direct method for accessing enantiomerically enriched products like this compound. rsc.orgresearchgate.net This process typically involves the hydrogenation of an unsaturated precursor, such as N-benzyl-2-phenyl-2-propenamide, using a rhodium complex coordinated to a chiral phosphine (B1218219) ligand.

The key to enantioselectivity is the chiral ligand, which creates a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond preferentially. Ligands featuring a thiourea (B124793) motif, such as ZhaoPhos, have been shown to enhance enantioselectivity through secondary hydrogen-bonding interactions between the ligand and the amide substrate. acs.org This strategy broadens the substrate scope for this type of transformation. acs.org

| Substrate (β-substituent) | Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | ZhaoPhos | >99 | 98 |

| 2-Naphthyl | ZhaoPhos | >99 | 97 |

| 4-Methoxyphenyl | ZhaoPhos | >99 | 98 |

| 4-Chlorophenyl | ZhaoPhos | >99 | 96 |

| 2-Thienyl | ZhaoPhos | >99 | 95 |

Chiral Induction in α-Haloamide Synthesis (e.g., N-benzyl-2-chloro-3-phenylpropanamide)

Enantioenriched α-haloamides are valuable synthetic intermediates, as the halide can be readily displaced with various nucleophiles to afford α-amino or α-oxy amides with an inversion of stereochemistry. nih.gov The preparation of enantio-enriched N-benzyl-2-chloro-3-phenylpropanamide has been demonstrated through methods such as redox amidation using a chiral N-heterocyclic carbene (NHC) precursor. researchgate.net

More recently, photoenzymatic catalysis has emerged as a highly effective strategy for the asymmetric synthesis of α-chloroamides. nih.govacs.org This approach utilizes an engineered, flavin-dependent "ene"-reductase (ERED) to catalyze the coupling of α,α-dichloroamides with alkenes. acs.orgnovartis.comnih.gov The reaction is initiated by light, which excites an enzyme-templated charge-transfer complex, leading to the formation of a radical intermediate. nih.govacs.org The enzyme's chiral active site precisely controls the subsequent C-C bond-forming event, resulting in excellent stereoselectivity. nih.govacs.org This method has been successfully applied to a range of alkene and amide substrates, affording the desired α-chloroamides in good yields and high enantiomeric excess. acs.org

| Alkene Substrate | Amide Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Styrene | N,N-dimethyl-2,2-dichloroacetamide | 75 | 99 |

| 4-Methoxystyrene | N,N-dimethyl-2,2-dichloroacetamide | 80 | 99 |

| 4-Chlorostyrene | N,N-dimethyl-2,2-dichloroacetamide | 71 | 99 |

| 1-Octene | N,N-dimethyl-2,2-dichloroacetamide | 65 | 98 |

| Styrene | 2,2-dichloro-1-morpholinoethan-1-one | 85 | 99 |

Derivatization Methods for Enantiopurity Determination (for related amino amide products)

Determining the enantiomeric purity (or enantiomeric excess) of a chiral compound is critical. While analysis on a chiral stationary phase (CSP) in HPLC is a direct method, an alternative and widely used "indirect" approach involves derivatization with a chiral derivatizing agent (CDA). wikipedia.org This process converts a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard achiral chromatography or distinguished by NMR spectroscopy. wikipedia.orgresearchgate.net

Chromatographic Methods

For HPLC analysis, a racemic amine or amino amide is reacted with an enantiomerically pure CDA. researchgate.net The resulting diastereomers can be separated on a common reversed-phase (e.g., C18) column. chromatographyonline.com A variety of CDAs are available, many of which are designed to introduce a strong chromophore into the analyte to facilitate UV detection. nih.gov Notable examples include Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent, FDAA) and agents based on cyanuric chloride functionalized with amino acids. nih.govnih.gov

| Chiral Derivatizing Agent (CDA) | Analyte Class | Principle | Detection |

|---|---|---|---|

| Marfey's Reagent (FDAA) | Amino Acids | Forms stable DNP-diastereomers | UV (340 nm) nih.gov |

| GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) | Amino Acids | Forms thiourea diastereomers | UV / MS nih.gov |

| S-NIFE ((S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester) | Amino Acids | Forms urethane (B1682113) diastereomers | UV / MS nih.gov |

| Cyanuric Chloride-Amino Acid Amide Adducts | Racemic Drugs, Amino Acids | Forms triazine-based diastereomers | UV nih.gov |

NMR Spectroscopy Methods

NMR spectroscopy offers a rapid and powerful alternative for determining enantiopurity. This can be achieved using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). rsc.org

Chiral Derivatizing Agents (CDAs): Similar to the HPLC method, the enantiomers are covalently bonded to a CDA like Mosher's acid, forming stable diastereomers that exhibit distinct signals in the NMR spectrum. wikipedia.org

Chiral Solvating Agents (CSAs): This method involves the non-covalent association of the analyte with a CSA. nih.gov The rapid, reversible formation of transient diastereomeric complexes in the NMR tube is sufficient to induce chemical shift non-equivalence (Δδ), meaning the corresponding protons (or other nuclei like ¹³C or ¹⁹F) of the two enantiomers resonate at different frequencies. rsc.orgmdpi.com BINOL (1,1'-bi-2-naphthol) and its derivatives are common CSAs that interact with analytes via hydrogen bonding, particularly in non-polar solvents like CDCl₃. rsc.org The magnitude of the signal separation allows for the quantification of each enantiomer. semanticscholar.org

| Chiral Solvating Agent (CSA) | Analyte Class | Key Interaction | Observed Effect |

|---|---|---|---|

| (S)-BINOL | Primary & Secondary Amines | Hydrogen bonding | Enantiodifferentiation of proton signals in CDCl₃ |

| (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate | Secondary Amines | Ionic & hydrogen bonding | Effective for various secondary amines rsc.orgnih.gov |

| (S)-3,3'-(CF₃)₂-BINOL | 1,2-diphenylethylenediamine | Hydrogen bonding | Well-resolved proton signals for enantiomers |

| Quinine | Chiral Carboxylic Acids (e.g., Naproxen) | Acid-base interaction | Complete differentiation of aryl proton resonances acs.org |

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-benzyl-2-phenylpropanamide, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons from both the phenyl and benzyl (B1604629) groups typically appear as a complex multiplet in the range of δ 7.14–7.38 ppm. rsc.org A broad singlet, often observed around δ 5.64 ppm, is characteristic of the amide (N-H) proton. rsc.org The benzylic protons (CH₂) show up as a multiplet between δ 4.35 and 4.44 ppm. rsc.org The methine proton (CH) adjacent to the phenyl group and the carbonyl group is observed as a quartet at approximately δ 3.60 ppm, with a coupling constant (J) of about 7.2 Hz. rsc.orgrsc.org Finally, the methyl (CH₃) protons appear as a doublet around δ 1.57 ppm, with a coupling constant of about 7.5 Hz. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is typically found at the most downfield position, around δ 174.0–174.2 ppm. rsc.orgrsc.org The aromatic carbons resonate in the region of δ 127.2–141.4 ppm. rsc.orgrsc.org Specifically, the quaternary carbon of the phenyl group attached to the chiral center is observed near δ 141.2–141.4 ppm, while the quaternary carbon of the benzyl group is near δ 138.3–138.4 ppm. rsc.orgrsc.org The carbon of the benzylic CH₂ group appears at approximately δ 43.4–43.6 ppm, and the methine carbon (CH) is found around δ 47.0–47.1 ppm. rsc.orgrsc.org The methyl (CH₃) carbon signal is located furthest upfield, at about δ 18.6 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 7.14–7.38 | m | - | Ar-H | rsc.orgrsc.org |

| 5.64 | br s | - | N-H | rsc.org |

| 4.35–4.44 | m | - | N-CH₂ | rsc.org |

| 3.60 | q | 7.2 | CH | rsc.orgrsc.org |

| 1.57 | d | 7.5 | CH₃ | rsc.org |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 174.0–174.2 | C=O | rsc.orgrsc.org |

| 141.2–141.4 | Ar-C (quaternary) | rsc.orgrsc.org |

| 138.3–138.4 | Ar-C (quaternary, benzyl) | rsc.orgrsc.org |

| 127.2–129.0 | Ar-C | rsc.orgrsc.org |

| 47.0–47.1 | CH | rsc.orgrsc.org |

| 43.4–43.6 | N-CH₂ | rsc.orgrsc.org |

| 18.6 | CH₃ | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound shows a characteristic absorption band for the N-H stretch of the secondary amide at approximately 3320 cm⁻¹. unc.edu Another prominent feature is the strong absorption band corresponding to the amide C=O (carbonyl) stretching vibration, which is typically observed around 1660 cm⁻¹. unc.edu

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|

| 3320 | N-H Stretch | unc.edu |

| 1660 | C=O Stretch (Amide I) | unc.edu |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. For this compound (C₁₆H₁₇NO), the calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is a key value for its identification. While a specific HRMS value for this compound is not available in the provided search results, a related compound, N-benzyl-2-phenylacetamide, shows a protonated molecule [M+H]⁺ at m/z 226.1232, which is consistent with its molecular formula C₁₅H₁₆NO. rsc.org

Chromatographic Purification and Analysis (e.g., Preparative TLC, Chiral HPLC)

Chromatographic techniques are indispensable for the purification and analysis of this compound, ensuring the isolation of the compound in high purity and, when necessary, the separation of its enantiomers.

Preparative Thin-Layer Chromatography (TLC) and flash column chromatography are commonly employed for the purification of this compound from reaction mixtures. unc.edunih.gov The choice of solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes, allows for the separation of the desired product from starting materials and byproducts based on differences in polarity. unc.edu

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of enantiomeric excess in chiral compounds like this compound. By using a chiral stationary phase, it is possible to separate the (R) and (S) enantiomers. For instance, the enantiomeric excess of (R)-N-benzyl-2-phenylpropanamide has been determined using HPLC with a chiral stationary phase. rsc.org This method is essential for applications where the stereochemistry of the compound is critical.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Molecular docking studies have been crucial in understanding how N-benzyl-2-phenylpropanamide derivatives interact with specific protein targets, such as Sterol 14α-demethylase (CYP51) from Candida albicans and Tyrosyl-tRNA Synthetase from Staphylococcus aureus.

For the fungal enzyme CYP51 , a key target for azole antifungal drugs, docking studies were performed on N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives. nih.govcardiff.ac.uk These studies aimed to explore how these compounds fit within the enzyme's active site and to establish preliminary structure-activity relationships (SARs). The research distinguished between "short" and "extended" derivatives, finding that while the shorter derivatives were more potent, both series showed comparable enzyme binding and inhibition. nih.govresearchgate.net The computational models showed that the azole group of the compounds interacts with the heme iron within the active site, a characteristic interaction for CYP51 inhibitors. cardiff.ac.uk The extended derivatives were noted to occupy the long access channel of CaCYP51, presenting opportunities for extra hydrogen bonding interactions. cardiff.ac.uk

In the context of antibacterial research, docking simulations were used to investigate the interaction of this compound derivatives with bacterial Tyrosyl-tRNA Synthetase . researchgate.net In silico analysis of a hybrid compound demonstrated strong interactions within the enzyme's active site, including hydrogen bonding and π–π interactions with key amino acid residues like Tyr64, Phe233, and Phe228. researchgate.net This modeling helps to explain the compound's potential mechanism of action as an inhibitor of this essential bacterial enzyme. researchgate.net

| Target Protein | PDB ID | Key Interacting Residues | Interaction Type | Reference |

| C. albicans CYP51 | 5TZ1 | Heme iron, H377, S378 | Coordinate bond, Hydrogen bond | cardiff.ac.ukresearchgate.net |

| S. aureus Tyrosyl-tRNA Synthetase | 1JIJ | Tyr64, Phe233, Phe228 | Hydrogen bond, π–π stacking | researchgate.net |

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemistry, it is applied to predict molecular properties and elucidate reaction mechanisms. For compounds related to this compound, such as α-haloamides, DFT calculations have been used to understand reaction pathways. For instance, studies on the fluorination of chiral α-bromoamides with silver fluoride (B91410) (AgF) used DFT to rationalize the reaction mechanism and the observed stereochemistry. The calculations suggested a double-inversion pathway that proceeds through an aziridinone (B14675917) intermediate, which was consistent with experimental results. researchgate.net Such computational investigations are vital for optimizing synthetic routes and understanding the fundamental reactivity of the amide scaffold.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides valuable information on the stability of ligand-protein complexes and the conformational changes that may occur upon binding. For derivatives of this compound and related structures, MD simulations have been employed to validate docking results and assess the stability of the predicted binding poses. rsc.orgresearchgate.net For example, after docking N-benzyl-2-phenylethanamine derivatives into cholinesterase enzymes, MD simulations were used to determine the possible mechanism of action. rsc.org In studies involving CYP51 inhibitors, MD simulations confirmed the stability of the ligand within the active site. cardiff.ac.uk These simulations, often run over nanosecond timescales, reveal whether a ligand remains stably bound to its target, reinforcing the predictions made by molecular docking. researchgate.netmdpi.com

In Silico Functional Molecular Activity Modeling

In silico modeling of functional molecular activity involves the use of computational methods to predict the biological activity of a molecule. A key technique in this area is pharmacophore modeling. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) necessary for a molecule to interact with a specific biological target.

For instance, a quantitative pharmacophore model (HypoGen) was developed to identify potential non-nucleosidase reverse transcriptase inhibitors (NNRTIs). mdpi.com This model was built using a dataset of compounds with a wide range of biological activities and identified key features: three hydrophobic groups, one aromatic ring, and one hydrogen-bond acceptor. mdpi.com Such a validated model can then be used for the virtual screening of large compound databases to identify new potential leads that fit the pharmacophore and are likely to be active. mdpi.com This approach allows for the rational design of new derivatives by ensuring they possess the necessary features for biological function.

Predictive Modeling of Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Predictive modeling focuses on identifying the specific non-covalent interactions that stabilize a ligand within a protein's binding site. These interactions are fundamental to molecular recognition and binding affinity. arxiv.org The primary types of interactions modeled are hydrogen bonds and hydrophobic interactions. arxiv.orgresearchgate.net

Hydrogen Bonds: These occur between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. arxiv.org They are highly directional and crucial for specificity. arxiv.org In models of this compound derivatives, specific hydrogen bonds are often identified as key to their inhibitory activity. For example, a sulfonamide-containing derivative was predicted to form hydrogen bonds with residues H377 and S378 in CYP51, which may enhance its selectivity. researchgate.net

The table below summarizes key predicted interactions for derivatives.

| Compound Type | Protein Target | Predicted Hydrogen Bonds | Predicted Hydrophobic Interactions | Reference |

| Azole derivative | C. albicans CYP51 | H377, S378 | Interactions within hydrophobic channel | nih.govresearchgate.net |

| Propanamide derivative | Tyrosyl-tRNA Synthetase | Tyr64 | π–π stacking with Phe233, Phe228 | researchgate.net |

| NNRTI lead candidate | HIV Reverse Transcriptase | Lys101, Lys103, Pro236 | Trp229, Tyr188 | mdpi.com |

Investigation of Biological Activities and Molecular Mechanisms in Vitro & Preclinical Models

Antifungal Activity and Sterol 14α-Demethylase (CYP51) Inhibition

Derivatives of the N-benzyl-2-phenylpropanamide scaffold have emerged as potent inhibitors of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. researchgate.net This enzyme is the primary target for azole antifungal drugs. researchgate.netcardiff.ac.uk By inhibiting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to cell death. researchgate.net

Researchers have synthesized and tested two main series of N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives, referred to as "short" and "extended" derivatives, for their activity against Candida albicans. cardiff.ac.uknih.gov The antifungal efficacy was evaluated by determining the Minimum Inhibitory Concentration (MIC) against both a standard strain (SC5314) and a clinical isolate (CaI4) of C. albicans. researchgate.net

The short derivatives, in particular, showed potent antifungal activity. For instance, the compound 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide demonstrated a MIC of less than 0.03 µg/mL, which is more potent than the standard antifungal drug fluconazole (B54011) (MIC 0.125 µg/mL). nih.govresearchgate.net The extended derivatives also showed activity, with compounds like N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide recording a MIC of 1 µg/mL. nih.govresearchgate.net

**Table 1: Antifungal Activity (MIC) of this compound Derivatives Against *C. albicans***

| Compound | Type | MIC (µg/mL) vs. C. albicans | Reference MIC (Fluconazole) (µg/mL) |

|---|---|---|---|

| 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide (5f) | Short Derivative | <0.03 nih.govresearchgate.net | 0.125 nih.govresearchgate.net |

| N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide (12c) | Extended Derivative | 1 nih.govresearchgate.net | 0.125 nih.govresearchgate.net |

The mechanism of antifungal action was further investigated through enzyme inhibition and binding affinity assays targeting C. albicans CYP51 (CaCYP51). cardiff.ac.uknih.gov Both short and extended derivatives displayed comparable enzyme binding and inhibition. nih.govresearchgate.net The binding affinity is measured by the dissociation constant (Kd), while enzyme inhibition is quantified by the half-maximal inhibitory concentration (IC50).

For example, the short derivative 5f showed a Kd of 62±17 nM and an IC50 of 0.46 µM. nih.govresearchgate.net The extended derivative 12c exhibited a Kd of 43±18 nM and an IC50 of 0.33 µM. nih.govresearchgate.net These values are comparable to those of fluconazole (Kd 41±13 nM, IC50 0.31 µM) and posaconazole (B62084) (Kd 43±11 nM, IC50 0.2 µM). nih.govresearchgate.net While the short series derivatives were more potent against the fungal strains, the extended series showed better selectivity for the fungal CYP51 over its human homologue. nih.govresearchgate.net

Table 2: Binding Affinity (Kd) and Enzyme Inhibition (IC50) against C. albicans CYP51

| Compound | Kd (nM) | IC50 (µM) |

|---|---|---|

| 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide (5f) | 62 ± 17 nih.govresearchgate.net | 0.46 nih.govresearchgate.net |

| N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide (12c) | 43 ± 18 nih.govresearchgate.net | 0.33 nih.govresearchgate.net |

| Fluconazole (Reference) | 41 ± 13 nih.govresearchgate.net | 0.31 nih.govresearchgate.net |

| Posaconazole (Reference) | 43 ± 11 nih.govresearchgate.net | 0.2 nih.govresearchgate.net |

The primary mechanism of action for azole antifungals involves the nitrogen atom of the azole ring binding to the heme iron atom in the active site of CYP51, thus inhibiting its function. nih.gov However, docking studies performed on some antifungal derivatives have suggested a potential allosteric mechanism of inhibition for 14-α-demethylase. researchgate.net This suggests that some compounds may bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity.

Binding Affinity and Enzyme Inhibition Assays

Exploration of Potential Enzyme Inhibition and Anti-Inflammatory Effects (General Amide Compounds)

The amide functional group is a key feature in many compounds exhibiting anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. rsc.orgarchivepp.com These enzymes, COX-1 and COX-2, are responsible for producing prostaglandins, which are lipid compounds that mediate inflammation. rsc.org

Various classes of amide-containing compounds have been investigated for their anti-inflammatory potential.

Pyrimidines : Certain pyrimidine (B1678525) derivatives with an amide linkage show significant anti-inflammatory activity by inhibiting COX enzymes. rsc.org

Bipyrazoles : Amide-linked bipyrazole derivatives have been synthesized and shown to be selective COX-2 inhibitors. nih.govtandfonline.com The presence of a substituted phenyl ring at the 5-position was found to be important for binding to the COX-2 active site. nih.gov

Dexketoprofen (B22426) Amides : Novel amide derivatives of the non-steroidal anti-inflammatory drug (NSAID) dexketoprofen have been synthesized. mdpi.com One such derivative exhibited significant COX-2 inhibition, with its binding affinity attributed to multiple electrostatic interactions within the enzyme's active site. mdpi.com

Structure-activity relationship studies indicate that the nature of the substituent on the amide nitrogen is often crucial for the potency of COX inhibition. rsc.org

Table 3: COX Inhibition by Various Amide-Containing Compounds

| Compound Class | Specific Derivative Example | Target Enzyme(s) | IC50 (µM) |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidines | Compound 5 | COX-2 | 0.04 ± 0.09 rsc.org |

| Pyrano[2,3-d]pyrimidines | Compound 6 | COX-2 | 0.04 ± 0.02 rsc.org |

| Pyrrolo[2,3-d]pyrimidines | Compounds 18-21 | COX-2 | Activity similar to Ibuprofen rsc.org |

| Amide-linked Bipyrazoles | Fluoro and Methyl derivatives | COX-2 selective | Exhibited promising selectivity tandfonline.com |

| Dexketoprofen Amide | Derivative 4 | COX-2 | Showed significant inhibition mdpi.com |

Assessment of Anticonvulsant Activity for N-Benzylamide Derivatives

N-benzylamide derivatives have been identified as a novel class of anticonvulsant agents. nih.govacs.org Their efficacy has been evaluated in preclinical models, primarily using the maximal electroshock seizure (MES) test in mice, which helps identify compounds that prevent the spread of seizures. nih.govjst.go.jp

Studies on primary amino acid derivatives (PAADs) with an N-benzylamide structure have demonstrated potent anticonvulsant activities. nih.govacs.org The anticonvulsant activities of C(2)-hydrocarbon N'-benzyl 2-amino acetamides in the MES test (ED50 = 13–21 mg/kg) were found to be superior to those of phenobarbital (B1680315) (ED50 = 22 mg/kg). acs.org

Structure-activity relationship studies have shown that the anticonvulsant activity is sensitive to substituents at the 4'-position of the N-benzylamide site. Electron-withdrawing groups generally retained activity, while electron-donating groups led to a loss of activity. nih.govacs.org Furthermore, incorporating specific groups, such as a 3-fluorophenoxymethyl group, significantly improved anticonvulsant potency, with one derivative showing an ED50 of 8.9 mg/kg, surpassing the efficacy of phenytoin (B1677684) (ED50 = 9.5 mg/kg). acs.org

Table 4: Anticonvulsant Activity of N-Benzylamide Derivatives in the MES Test

| Compound/Derivative Class | ED50 (mg/kg) | Reference Compound | Reference ED50 (mg/kg) |

|---|---|---|---|

| C(2)-hydrocarbon N'-benzyl 2-amino acetamides | 13 - 21 acs.org | Phenobarbital | 22 acs.org |

| (R)-N'-benzyl 2-amino-3-methoxypropionamide derivative with 3-fluorophenoxymethyl group | 8.9 acs.org | Phenytoin | 9.5 acs.org |

| Nicotinic acid benzylamide (Nic-BZA) | 7.45 (TID20) nih.gov | - | - |

| Picolinic acid 2-fluoro-benzylamide (2F-Pic-BZA) | 7.72 (TID20) nih.gov | - | - |

| Picolinic acid benzylamide (Pic-BZA) | 8.74 (TID20) nih.gov | - | - |

TID20: Threshold increasing dose by 20% nih.gov

Neuroactive Properties in Preclinical Models (e.g., Zebrafish)

The zebrafish (Danio rerio) has become a valuable preclinical model for screening the neuroactive properties of novel compounds. nih.govnih.gov Studies on N-benzyl-2-phenylethylamine (NBPEA) derivatives, which are structurally related to this compound, have revealed potent effects on behavior and brain neurochemistry. nih.govbiorxiv.org

Acute exposure to these derivatives in adult zebrafish has been shown to modulate locomotion and anxiety-like behaviors. nih.govbiorxiv.org The specific effects are highly dependent on the substitution patterns on both the N-benzyl and phenethylamine (B48288) moieties. nih.govbiorxiv.org For example, substitutions on the N-benzyl fragment primarily affected locomotion, while substitutions on the phenethylamine part tended to alter anxiety-like behavior. biorxiv.orgresearchgate.net

Based on behavioral data, these compounds have been categorized into distinct clusters:

Anxiogenic/Hypolocomotor : e.g., 24H-NBF, 24H-NBOMe, 34H-NBF. nih.govbiorxiv.org

Behaviorally Inert : e.g., 34H-NBBr, 34H-NBCl, 34H-NBOMe. nih.govbiorxiv.org

Anxiogenic/Hallucinogenic-like : e.g., 24H-NBBr, 24H-NBCl, 24H-NBOMe(F). nih.govbiorxiv.org

Anxiolytic/Hallucinogenic-like : e.g., 34H-NBOMe(F). nih.govbiorxiv.org

Neurochemical analysis following chronic administration of some of these derivatives showed reduced levels of brain norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506). nih.gov In silico modeling suggests that the neuroactivity of these compounds may involve serotonin release, modulation of voltage-sensitive calcium channels, and activity at various serotonin receptors. biorxiv.org

Effects on Locomotion and Anxiety-like Behavior

Studies on N-benzyl-2-phenylethylamine (NBPEA) derivatives, a class of compounds structurally related to this compound, have been conducted in adult zebrafish to assess their effects on behavior. In these preclinical models, substitutions on the N-benzyl and phenethylamine portions of the molecules were found to modulate locomotion and anxiety-like behaviors. nih.govresearchgate.net

Specifically, modifications to the N-benzyl fragment primarily influenced locomotion, whereas changes to the phenethylamine moiety tended to alter anxiety-like responses. nih.govresearchgate.net For instance, acute exposure to certain NBPEA derivatives, such as 2,4-dimethoxy-N-(2-fluorobenzyl)phenethylamine (24H-NBF), 2,4-dimethoxy-N-(2-methoxybenzyl)phenethylamine (24H-NBOMe), and 3,4-dimethoxy-N-(2-fluorobenzyl)phenethylamine (34H-NBF), resulted in anxiogenic effects and reduced locomotion (hypolocomotor) in zebrafish. nih.govresearchgate.net Conversely, other derivatives like 3,4-dimethoxy-N-(2-(trifluoromethoxy)benzyl)phenethylamine (34H-NBOMe(F)) were identified as having anxiolytic-like properties. nih.govresearchgate.net Chronic administration of 2,4-dimethoxy-N-(2-(trifluoromethoxy)benzyl)phenethylamine (24H-NBOMe(F)) and 34H-NBOMe(F) also indicated anxiolytic-like effects in the novel tank test. nih.gov

Computational analysis of the behavioral data grouped these compounds into distinct clusters, including anxiogenic/hypolocomotor and anxiolytic/hallucinogenic-like agents, highlighting the diverse behavioral profiles achievable through structural modification. nih.gov

Impact on Brain Serotonin and Dopamine Turnover

The neurochemical effects of N-benzyl-2-phenylethylamine (NBPEA) derivatives have also been investigated in zebrafish models, focusing on the turnover of key monoamine neurotransmitters. nih.govnih.gov Research indicates that these compounds can significantly affect brain serotonin and dopamine systems. nih.gov

Following acute administration, N-benzyl-2-phenylethylamine derivatives were shown to modulate brain serotonin and/or dopamine turnover. nih.govresearchgate.net For example, the derivative 24H-NBF was observed to decrease dopamine levels while increasing the dopamine turnover rate, as measured by the DOPAC/dopamine ratio. researchgate.net

Chronic (14-day) exposure to four specific NBPEA derivatives led to more uniform neurochemical changes. All four tested compounds reduced brain norepinephrine levels. nih.gov With the exception of 3,4-dimethoxy-N-(2-chlorobenzyl)phenethylamine (34H-NBCl), the derivatives also caused a reduction in dopamine and serotonin levels. nih.gov These chronic studies also noted reduced turnover rates for all three brain monoamines (dopamine, serotonin, and norepinephrine), while the levels of their respective metabolites remained unchanged. nih.gov

Receptor Modulation Studies

Androgen Receptor Modulatory Activity (for N-(2-benzyl)-2-phenylbutanamide Derivatives)

Derivatives of N-(2-benzyl)-2-phenylbutanamide have been identified as tissue-selective androgen receptor modulators (SARMs). google.comwipo.int These compounds are designed to interact with the androgen receptor (AR) in a manner that can be agonistic or antagonistic depending on the target tissue. google.comgoogle.com The tissue-selective nature of these molecules makes them subjects of interest for conditions that could be improved by androgen administration while potentially minimizing unwanted side effects. wipo.intgoogle.com

The potential applications investigated for these AR modulators include the enhancement of weakened muscle tone and the treatment of various conditions related to androgen deficiency. wipo.intgoogle.com Research patents suggest their utility in addressing sarcopenia (age-related muscle loss), frailty, osteoporosis, and obesity. google.com Furthermore, their agonistic activity in the central nervous system suggests potential for treating vasomotor symptoms and increasing libido. google.com

GPR88 Agonist Activity (for N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide and Derivatives)

N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide, also known as 2-AMPP, has been identified as an agonist for the orphan G protein-coupled receptor 88 (GPR88). nih.govrti.orgnih.gov GPR88 is highly expressed in the striatum, a brain region critical for motor control and cognitive functions. researchgate.net

Structure-activity relationship (SAR) studies on 2-AMPP and its derivatives have provided insights into the requirements for GPR88 agonist activity. rti.orgresearchgate.net These studies show that the receptor can tolerate modifications at several sites on the 2-AMPP scaffold. researchgate.net For example, the amino group can be replaced with hydroxyl, ester, or amide functionalities, with some of these analogs showing comparable or slightly improved potency. researchgate.net In contrast, the phenyl group on the amide portion of the molecule is considered essential for activity, with limited tolerance for changes in its size, shape, or electronic properties. rti.orgnih.gov

Derivatives have been synthesized to improve properties like potency and reduce lipophilicity. nih.gov One such derivative, a 5-amino-1,3,4-oxadiazole, demonstrated an EC₅₀ of 59 nM in a cell-based cAMP assay and an EC₅₀ of 942 nM in a [³⁵S]GTPγS binding assay using mouse striatal membranes. nih.gov

CB2 Receptor Binding (for N-benzyl-2-phenethylamine)

N-benzyl-2-phenethylamine has been shown to be a monoamine neurotransmitter that binds to the cannabinoid type 2 (CB2) receptor. biosynth.com The CB2 receptor is a component of the endocannabinoid system and is primarily expressed in immune cells, with its expression in the central nervous system increasing in response to inflammation or injury. mdpi.comnih.gov This upregulation in reactive microglia makes the CB2 receptor a therapeutic target for neuroinflammatory and neurodegenerative conditions. nih.gov The binding of ligands like N-benzyl-2-phenethylamine to the CB2 receptor is being explored for its potential to modulate inflammatory responses. biosynth.com

Investigations into Cholinesterase (AChE) and Histone Deacetylase (HDAC) Inhibition (for N-benzyl Piperidine (B6355638) Derivatives)

A series of N-benzyl piperidine derivatives have been designed and synthesized as multi-target-directed ligands aimed at treating complex neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov These compounds were specifically developed to act as dual inhibitors of both acetylcholinesterase (AChE) and histone deacetylase (HDAC). researchgate.netnih.govmdpi.com

Inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in managing Alzheimer's symptoms. mdpi.com Simultaneously, HDAC inhibition is being investigated as a neuroprotective strategy that may enhance synaptic plasticity, learning, and memory. mdpi.commdpi.com

Several synthesized N-benzyl piperidine derivatives exhibited potent dual-enzyme inhibition. researchgate.netnih.gov Two compounds in particular, designated d5 and d10 in one study, showed significant activity. researchgate.netnih.gov Compound d5 had an IC₅₀ value of 0.17 μM for HDAC and 6.89 μM for AChE. nih.gov Compound d10 displayed an IC₅₀ of 0.45 μM for HDAC and 3.22 μM for AChE. nih.gov These compounds also demonstrated good selectivity for AChE and showed neuroprotective effects in PC-12 cell lines. researchgate.netnih.gov

Table 1: Inhibitory Activity of N-benzyl Piperidine Derivatives

| Compound | HDAC IC₅₀ (μM) | AChE IC₅₀ (μM) | Source |

|---|---|---|---|

| Derivative d5 | 0.17 | 6.89 | researchgate.netnih.gov |

| Derivative d10 | 0.45 | 3.22 | researchgate.netnih.gov |

CETP Inhibitory Activity (for N-(3-benzyl)-2,2-(bis-phenyl)-propan-1-amine Derivatives)

Derivatives of this compound, specifically N-((3-benzyl)-2,2-(bis-phenyl)-propan-1-amine derivatives, have been investigated as inhibitors of the Cholesteryl Ester Transfer Protein (CETP). epo.orgjustia.com Inhibition of CETP is a therapeutic strategy aimed at raising high-density lipoprotein cholesterol (HDL-C) levels, which is considered a potential mechanism for managing atherosclerosis and cardiovascular diseases.

Research into a series of N,N-3-phenyl-3-benzylaminopropanamide derivatives led to the identification of novel and potent CETP inhibitors. nih.gov Through pharmacophore-based virtual screening, an initial lead compound, L10, was discovered with a moderate inhibitory concentration (IC50) of 8.06 μM. nih.gov Subsequent structural modifications and biological testing led to the development of compound HL6, which had an IC50 of 10.7 μM. nih.gov Further optimization based on the structure-activity relationship (SAR) resulted in the synthesis of compound HL16, a highly potent CETP inhibitor with an IC50 value of 0.69 μM in a BODIPY-CE fluorescence assay. nih.gov Molecular docking studies of HL16 suggested that it effectively occupies the CETP binding site, forming key interactions with amino acid residues. nih.gov In preclinical hamster models, HL16 demonstrated the ability to increase HDL-C and reduce low-density lipoprotein cholesterol (LDL-C). nih.gov

| Compound | IC50 (μM) |

|---|---|

| L10 | 8.06 |

| HL6 | 10.7 |

| HL16 | 0.69 |

Broader Spectrum Biological Activities of Related Derivatives (e.g., Antimicrobial, Antiviral, and Anticancer Properties of Triazine-Containing Propanamide Derivatives)

The incorporation of a triazine ring into the structure of propanamide derivatives has been explored to develop compounds with a broad range of biological activities. Triazine derivatives are recognized for their diverse pharmacological potential, including antimicrobial, antiviral, and anticancer effects. nih.govresearchgate.netijbpas.com The 1,3,5-triazine (B166579) core is a versatile pharmacophore that has been central to the development of various chemotherapeutic agents. nih.gov

The biological activity of these derivatives is often linked to the specific substitutions on the triazine ring. For instance, the displacement of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine allows for the creation of various derivatives with pharmacological effectiveness. ijbpas.com

Antimicrobial and Antifungal Activity: Several studies have synthesized and evaluated triazine derivatives for their antimicrobial properties. jchemrev.commdpi.com For example, a series of 2,4,6-trisubstituted-s-triazine derivatives demonstrated notable antifungal activity. mdpi.com Compound 18b was particularly effective against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL, while compound 18c was most active against Candida tropicalis with an MIC of 6.25 μg/mL. mdpi.com Another study on 4,6-disubstituted s-triazin-2-yl amino acid derivatives found that compounds containing piperidine, glycine, and aniline (B41778) showed good inhibitory capacity against C. albicans, with MIC values ranging from 34.36 to 37.95 µM. mdpi.com

Antiviral Activity: Triazine-containing compounds have also shown promise as antiviral agents. Dihydro-1-(4-amino benzyl) triazine derivatives, for instance, have exhibited significant anti-HIV-1 activity, with one derivative showing an EC50 (half-maximal effective concentration) of 0.110 µM and a selectivity index (SI) of 909. ijbpas.com

Anticancer Activity: The s-triazine scaffold is present in approved anticancer drugs like altretamine (B313) and enasidenib, highlighting its importance in oncology. mdpi.com Research has shown that new thiazolidin-4-one fused s-triazine hybrids possess potential as both antimicrobial and anticancer agents. mdpi.com

| Derivative Type | Activity | Compound/Derivative | Result (MIC, EC50) | Target Organism/Cell Line |

|---|---|---|---|---|

| 2,4,6-trisubstituted-s-triazine | Antifungal | 18b | 3.125 μg/mL mdpi.com | Candida albicans mdpi.com |

| 2,4,6-trisubstituted-s-triazine | Antifungal | 18c | 6.25 μg/mL mdpi.com | Candida tropicalis mdpi.com |

| Dihydro-1-(4-amino benzyl) triazine | Anti-HIV-1 | Not specified | 0.110 µM ijbpas.com | HIV-1 ijbpas.com |

| 4,6-disubstituted s-triazin-2-yl amino acid | Antifungal | 24a (piperidine derivative) | 34.36 µM mdpi.com | Candida albicans mdpi.com |

Structure Activity Relationship Sar Studies and Derivatives

Systematic Modification of the N-Benzyl-2-phenylpropanamide Scaffold

The this compound scaffold has been a focal point for systematic modifications to explore and enhance its biological activities. Researchers have methodically altered three main regions of the lead compound: the C2 stereochemistry, the phenoxycarbonyl group, and the N-benzyl substitution. mdpi.com These modifications aim to establish a comprehensive structure-activity relationship (SAR) and improve the inhibitory activity against various biological targets. mdpi.com

One area of investigation involves the synthesis of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides. nih.gov This systematic approach has led to the discovery of potent antagonists for the human transient receptor potential vanilloid 1 (hTRPV1). nih.gov The modifications often involve exploring different substituents on the phenyl rings and introducing various heterocyclic groups to understand their influence on biological activity and selectivity. cardiff.ac.uk

Influence of Substituents on Biological Potency and Selectivity

The introduction of various substituents to the this compound scaffold has a marked effect on the biological potency and selectivity of the resulting compounds. For instance, in the context of 5-HT2A/2C receptor agonists, N-benzyl substitution on phenethylamines significantly increases both binding affinity and functional activity. nih.gov

Specifically, N-(2-hydroxybenzyl) substituted compounds have demonstrated high potency, with one derivative showing an EC50 of 0.074 nM and over 400-fold selectivity for the 5-HT2A receptor. nih.gov Conversely, N-(2-methoxybenzyl) and N-(2-fluorobenzyl) substitutions generally result in lower activity and selectivity. nih.gov The nature of substituents on both the phenethylamine (B48288) and N-benzyl portions of the molecule can lead to varied selectivity in binding assays, with 2,3-methylenedioxy substitution on the N-benzyl group generally enhancing 5-HT2A-selective binding. nih.gov

In the development of σ1 receptor ligands, substitutions on the phenylacetamide aromatic ring of N-(1-benzylpiperidin-4-yl)phenylacetamides also play a crucial role. acs.org Generally, 3-substituted compounds exhibit higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts. acs.org Halogen substitutions tend to increase affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. acs.org Conversely, electron-donating groups like OH, OMe, or NH2 lead to weak affinity for σ2 receptors. acs.org The 2-fluoro-substituted analog was found to be the most selective for the σ1 receptor. acs.org

The following table summarizes the influence of different substituents on the biological activity of this compound derivatives:

| Scaffold/Derivative | Substituent | Effect on Potency/Selectivity |

| N-benzyl phenethylamines | N-(2-hydroxybenzyl) | High potency and selectivity for 5-HT2A receptor. nih.gov |

| N-benzyl phenethylamines | N-(2-methoxybenzyl) | Lower activity and selectivity. nih.gov |

| N-benzyl phenethylamines | N-(2-fluorobenzyl) | Inferior affinity, efficacy, and selectivity. nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | 3-substitution | Higher affinity for σ1 and σ2 receptors. acs.org |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Halogen substitution | Increased affinity for σ2 receptors. acs.org |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Electron-donating groups | Weak affinity for σ2 receptors. acs.org |

N-Benzyl-N-methyl-3-phenylpropanamide and its Structural Variations

While direct research on the structure-activity relationship of N-benzyl-N-methyl-3-phenylpropanamide is not extensively detailed in the provided results, information on related structures offers insights. For instance, the basic structure of N-benzyl-3-phenylpropanamide is recognized in chemical databases. chemspider.com Variations of this scaffold, such as N,N,2-trimethyl-3-phenylpropanamide, have also been documented.

N-Benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide Skeletons and Azole Derivatives

The N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide skeleton is a key structure in the development of novel antifungal agents that target the sterol 14α-demethylase (CYP51) enzyme in Candida albicans. cardiff.ac.ukresearchgate.netresearchgate.net Systematic modifications of this scaffold have been undertaken to explore binding interactions within the active site of CaCYP51 and to establish preliminary structure-activity relationships. cardiff.ac.ukcardiff.ac.uk

Two series of derivatives, referred to as "short" and "extended," have been synthesized and evaluated. cardiff.ac.uk The short derivatives, such as 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide, have shown high potency against C. albicans strains. cardiff.ac.ukresearchgate.net However, these short-chain derivatives tend to have poor selectivity for the fungal CYP51 over its human counterpart. cardiff.ac.ukresearchgate.net

In contrast, the extended derivatives, like N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide, exhibit greater selectivity. cardiff.ac.ukresearchgate.net This improved selectivity is thought to arise from additional interactions within the hydrophobic substrate access channel of CaCYP51. cardiff.ac.uk The introduction of different azole rings (imidazole, triazole, tetrazole) is a key strategy to modulate biological activity and selectivity. cardiff.ac.uk

The following table presents data on the inhibitory activity of some N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives against C. albicans and their binding affinity for CYP51:

| Compound | Description | MIC (μg/mL) | Kd (nM) | IC50 (μM) |

| 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide (5f) | Short derivative | <0.03 cardiff.ac.ukresearchgate.net | 62 ± 17 cardiff.ac.ukresearchgate.net | 0.46 cardiff.ac.ukresearchgate.net |

| N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide (12c) | Extended derivative | 1 cardiff.ac.ukresearchgate.net | 43 ± 18 cardiff.ac.ukresearchgate.net | 0.33 cardiff.ac.ukresearchgate.net |

| Fluconazole (B54011) | Reference drug | 0.125 cardiff.ac.ukresearchgate.net | 41 ± 13 cardiff.ac.ukresearchgate.net | 0.31 cardiff.ac.ukresearchgate.net |

| Posaconazole (B62084) | Reference drug | Not specified | 43 ± 11 cardiff.ac.ukresearchgate.net | 0.2 cardiff.ac.ukresearchgate.net |

N-Benzyl-2-chloro-N-phenylpropanamide and Related α-Haloamides

N-benzyl-2-chloro-N-phenylpropanamide is an α-haloamide that has been a subject of interest in chemical synthesis. The preparation of enantio-enriched N-benzyl-2-chloro-3-phenylpropanamide has been achieved through redox amidation using a chiral N-heterocyclic carbene (NHC) precursor. researchgate.net The chemistry of α-haloamides is rich, with applications in the formation of C-N, C-O, and C-S bonds, as well as in C-C cross-coupling reactions. researchgate.net

The synthesis of α-haloamides generally involves the reaction of an amine with an α-halo acid halide. umich.edu For example, N-benzyl-2-chloropropanamide can be synthesized from 2-chloropropionyl chloride and benzylamine (B48309). rsc.org While the primary focus of the available information is on the synthesis of these compounds, their potential as intermediates for further chemical transformations is significant.

N-Benzyl-2-methyl-2-phenylpropanamide and Related Substituted Propanamides

Research into N-benzyl-2-methyl-2-phenylpropanamide and its related substituted propanamides has revealed their potential as inhibitors of the NLRP3 inflammasome, a target for neurodegenerative disorders. nih.gov A series of analogs based on the N-(5-chloro-2-propoxybenzyl)-2-phenyl-N-(4-(N-(prop-2-yn-1-yl)sulfamoyl)phenethyl)acetamide scaffold have been designed and synthesized to explore structure-activity relationships. nih.govresearchgate.net

Modifications have focused on the appendix amide and the methoxy (B1213986) group on the benzyl (B1604629) moiety. nih.gov Bioisosteric replacement of the phenyl ring of the 2-phenylacetamide (B93265) with other aromatic systems, such as pyridine, indole, or thiophene, has been shown to retain or even enhance inhibitory potency. nih.gov For instance, replacing the phenyl ring with a 3-thiophene group led to a twofold increase in inhibitory potency. nih.gov

N-Benzyl-2-phenylacetamide and Analogues

N-benzyl-2-phenylacetamide and its analogues have been investigated for their potential as σ1 receptor ligands. acs.org The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, displays high affinity and selectivity for σ1 receptors. acs.org

Further exploration of this scaffold has led to the design of peptidomimetics containing a phenylalanine moiety as potential HIV-1 capsid binders. mdpi.com For example, compounds such as (S)-2-(2-(N-benzyl-2-(2-methyl-1H-indol-3-yl)acetamido)acetamido)-3-(3,5-difluorophenyl)-N-(4-methoxyphenyl)-N-methylpropanamide have been synthesized and evaluated. mdpi.com These complex analogues demonstrate the versatility of the N-benzyl-2-phenylacetamide core in designing molecules with diverse biological targets.

N-Phenylpropanamide and N-Benzylamide Derivatives with Heterocyclic Rings

The incorporation of heterocyclic rings into N-phenylpropanamide and N-benzylamide scaffolds has been a fruitful strategy in the quest for novel bioactive compounds. Research has shown that N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives exhibit notable antimicrobial properties against a variety of bacterial strains. This suggests that the introduction of an azole ring, a five-membered heterocyclic compound containing at least one nitrogen atom, can enhance the molecule's ability to combat pathogens.

Further studies have explored the antifungal potential of these derivatives. Specifically, a range of N-benzyl-3-(1H-azol-1-yl)-2-phenylpropionamide derivatives were tested against Candida albicans. researchgate.net The investigation also measured the binding affinity to C. albicans CYP51 and human CYP51 to assess selectivity. researchgate.net The results indicated that these compounds could selectively inhibit the fungal enzyme, highlighting the therapeutic potential of this chemical class. researchgate.net

Fentanyl-Related N-Benzyl Derivatives and Activity Profiles

In the realm of opioid research, the N-benzyl moiety has been a key structural element in the design of fentanyl-related compounds. However, SAR studies have revealed that not all modifications lead to desired outcomes. For instance, N-benzyl derivatives of certain fentanyl analogs were found to be inactive. nih.gov This underscores the critical importance of the N-phenethyl group for retaining significant analgesic activity, which is often more potent than morphine. nih.gov

Interestingly, while some N-benzyl derivatives show reduced or no activity, others, like N-benzylfentanyl, have been identified in illicit drug markets, sometimes in combination with fentanyl. springermedizin.de This highlights the complex pharmacology of this class of compounds, where subtle structural changes can lead to vastly different activity profiles. The addition of a methyl group at the α-position of the phenethyl moiety in fentanyl, creating α-methylfentanyl, results in a compound with high analgesic activity, comparable to fentanyl itself. nih.gov Conversely, the cis-(+)-N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an exceptionally potent analgesic, thousands of times more potent than morphine, demonstrating the profound impact of stereochemistry and substitution on the piperidine (B6355638) ring. nih.gov

N-Benzyl-2-phenylethylamine Derivatives

The N-benzyl substitution on phenethylamines has been a game-changer in the development of agonists for serotonin (B10506) 5-HT2A/2C receptors. Initially, N-alkylation with simple groups like methyl or ethyl led to a significant decrease in activity. nih.gov However, the discovery that N-benzyl and, more specifically, N-(2-methoxy)benzyl substitution could dramatically enhance both binding affinity and functional activity was a significant breakthrough. nih.gov

Researchers have conducted extensive SAR studies on N-benzylphenethylamines, examining the effects of various substituents on both the N-benzyl ring and the phenethylamine core. nih.gov These studies have shown that nonpolar substituents, such as halogens and alkyl groups, on the 4-position of the phenethylamine ring tend to increase affinity, while hydrogen bond donors lead to a decrease. nih.gov A recent study on ten novel N-benzyl-2-phenylethylamine (NBPEA) derivatives with dimethoxy substitutions on the phenethylamine moiety and various substitutions on the N-benzyl ring revealed that these modifications modulate locomotion and anxiety-like behavior in zebrafish. nih.govbiorxiv.org

N-Benzyl Piperidine Derivatives

N-benzyl piperidine derivatives represent a versatile class of compounds with a wide range of biological activities. The N-benzyl group is often crucial for their therapeutic effects. For example, in the context of Alzheimer's disease, the benzyl-piperidine moiety, similar to that in the drug donepezil, provides good binding to the catalytic site of acetylcholinesterase (AChE). encyclopedia.pub Rational modifications of donepezil's structure have led to the design of new N-benzyl-piperidine derivatives that act as multitarget-directed inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.gov One such derivative, compound 4a, demonstrated potent inhibition of both enzymes, with IC50 values of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov

Furthermore, the N-benzyl group has been found to be essential for the antiviral activity of certain piperidine derivatives. Modifications to this group can lead to a significant reduction in efficacy. In other studies, 4,4-disubstituted N-benzyl piperidines have been shown to inhibit the H1N1 influenza virus. encyclopedia.pub

(4-Alkoxyphenyl)glycinamides and Oxadiazole Bioisosteres Derived from the 2-AMPP Scaffold

Researchers have explored (4-alkoxyphenyl)glycinamides and their bioisosteric 1,3,4-oxadiazole (B1194373) counterparts, derived from the 2-AMPP scaffold, as agonists for the orphan G protein-coupled receptor 88 (GPR88). acs.orgresearchgate.netrti.org The 2-AMPP scaffold, (2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide, has proven to be a promising starting point for medicinal chemistry optimization. nih.gov

SAR studies have indicated that the 2-AMPP scaffold can tolerate modifications at three distinct sites. researchgate.net For instance, the amino group can be replaced by an amide with improved potency. researchgate.net A series of novel (4-alkoxyphenyl)glycinamides and their corresponding 1,3,4-oxadiazole bioisosteres were synthesized and evaluated. acs.orgrti.org The 5-amino-1,3,4-oxadiazole derivatives demonstrated significantly improved potency and lower lipophilicity compared to the parent 2-AMPP. acs.orgresearchgate.netrti.org Notably, compound 84 had an EC50 of 59 nM in a GPR88 overexpressing cell-based cAMP assay. acs.orgrti.orgnih.gov

| Compound | Scaffold | Modification | Potency (EC50) | Reference |

| 2-AMPP | (4-Alkoxyphenyl)glycinamide | Parent Compound | 414 nM (cAMP assay) | nih.gov |

| 84 | 5-amino-1,3,4-oxadiazole | Bioisosteric replacement | 59 nM (cAMP assay) | acs.orgrti.orgnih.gov |

| 90 | 5-amino-1,3,4-oxadiazole | Bioisosteric replacement | - | acs.orgrti.orgnih.gov |

Triazine-Containing Propanamide Derivatives

The triazine ring, a six-membered heterocycle with three nitrogen atoms, has been incorporated into propanamide derivatives to create compounds with a broad spectrum of pharmaceutical properties. nih.govresearchgate.net These derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. nih.govscilit.com

A study focusing on the synthesis of novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine (B1616786) moiety highlighted their potential as antimicrobial agents. scirp.org In another study, a novel class of selective Tie-2 inhibitors was developed from a multi-kinase inhibitor by incorporating an aminotriazine (B8590112) hinge-binding moiety and reversing the amide connectivity. nih.gov This strategic modification led to excellent Tie-2 potency and selectivity. nih.gov

| Derivative Class | Target/Activity | Key Structural Features | Reference |

| Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives | Antimicrobial | 5,6-diphenyl-1,2,4-triazine moiety | scirp.org |

| Aminotriazine derivatives | Tie-2 inhibitors | Reversed amide connectivity, aminotriazine hinge-binding moiety | nih.gov |

Applications in Organic Synthesis and Medicinal Chemistry

N-Benzyl-2-phenylpropanamide as a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules. lookchem.com Its structure, featuring a reactive amide group and phenyl rings, allows for various chemical modifications. For instance, it can be a precursor for creating a variety of other organic compounds. The amide functionality can undergo hydrolysis to yield the corresponding carboxylic acid and benzylamine (B48309), or it can be reduced to the corresponding amine. The phenyl groups can also be functionalized through electrophilic aromatic substitution reactions, further expanding its synthetic utility.

Derivatives of this compound are also significant synthetic intermediates. For example, N-benzyl-2-chloro-3-phenylpropanamide is a versatile building block for synthesizing a variety of molecules through nucleophilic substitution of the chlorine atom. researchgate.net This allows for the introduction of various functional groups, leading to the creation of diverse molecular architectures. researchgate.net

Contribution to Lead Compound Identification and Optimization in Drug Discovery

In the field of drug discovery, a "lead compound" is a chemical starting point that exhibits promising therapeutic activity and can be further developed into a potential drug. slideshare.netupmbiomedicals.com The process of identifying and refining these leads is a critical phase in pharmaceutical research. upmbiomedicals.com this compound and its analogs have played a role in this process.

Researchers have designed and synthesized derivatives of this compound to explore their potential as therapeutic agents. For example, a series of N-benzyl-3-phenylpropanamides were synthesized and evaluated as antagonists for the transient receptor potential vanilloid 1 (TRPV1), a target for pain relief. nih.gov In this study, various substituents were introduced to the core structure to understand the structure-activity relationship and optimize the compound's potency. nih.gov One particular compound, 28c , emerged as a potent antagonist with an IC50 of 38 nM. nih.gov

Another example is the development of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, known as (R)-AS-1, which was identified as a novel and orally bioavailable modulator of the excitatory amino acid transporter 2 (EAAT2). semanticscholar.org This discovery stemmed from the optimization of lead compounds that showed promising antiseizure activity. semanticscholar.org The structural simplification of complex lead compounds is a common strategy in lead optimization to improve properties like synthetic accessibility and pharmacokinetic profiles. researchgate.net

Furthermore, N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives have been investigated for their antimicrobial properties, with some showing notable efficacy against various bacterial strains. These studies highlight how the this compound scaffold can be modified to identify and optimize lead compounds for various therapeutic targets. researchgate.net

| Derivative | Therapeutic Target/Application | Key Finding |

| N-benzyl-3-phenylpropanamides | TRPV1 Antagonists (Pain Relief) | Compound 28c identified as a potent antagonist (IC50 = 38 nM). nih.gov |